

Physical and chemical characteristics of 6-Methylpyridazine-3-carbonitrile

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

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An In-depth Technical Guide to 6-Methylpyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **6-Methylpyridazine-3-carbonitrile**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document collates available data on its properties, spectral information, and reactivity, offering a valuable resource for professionals engaged in research and development.

Physicochemical Properties

6-Methylpyridazine-3-carbonitrile is a solid organic compound featuring a pyridazine ring substituted with a methyl and a nitrile group.^[1] The presence of the nitrogen-containing heterocyclic ring and the cyano group imparts specific electronic and structural properties that are actively being explored in various research domains.^[1]

The key physicochemical properties of **6-Methylpyridazine-3-carbonitrile** are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Property	Value	Source
CAS Number	49840-90-6	[1]
Molecular Formula	C ₆ H ₅ N ₃	[1]
Molecular Weight	119.12 g/mol	[1]
Melting Point	86-87 °C	[1]
Boiling Point (Predicted)	398.6 ± 25.0 °C	[1]
Density (Predicted)	1.16 ± 0.1 g/cm ³	[1]
LogP (Predicted)	0.65668	[1]
Solubility	No experimental data available. Expected to have low solubility in water and be soluble in organic solvents like DMSO and ethanol. [2] [3] [4]	-

Spectral Characteristics

Detailed experimental spectra for **6-Methylpyridazine-3-carbonitrile** are not widely available in public databases. However, based on the chemical structure and data for related compounds, the expected spectral characteristics are as follows:

¹H NMR Spectroscopy:

- **Aromatic Protons:** The protons on the pyridazine ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants will be influenced by the positions of the methyl and cyano substituents.
- **Methyl Protons:** The protons of the methyl group will likely appear as a singlet in the upfield region of the spectrum (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy:

- Aromatic Carbons: The carbon atoms of the pyridazine ring will resonate in the downfield region of the spectrum (typically δ 120-160 ppm).
- Nitrile Carbon: The carbon of the cyano group (C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm.[5][6][7]
- Methyl Carbon: The carbon of the methyl group will appear in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy:

- Nitrile Stretch (C≡N): A characteristic sharp absorption band is expected in the region of 2260–2220 cm^{-1} .[8][9]
- C-H Stretch (Aromatic and Alkyl): Absorption bands corresponding to aromatic C-H stretches are expected above 3000 cm^{-1} , while alkyl C-H stretches will appear just below 3000 cm^{-1} .[10][11][12]
- C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1600–1400 cm^{-1} region.[10]

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (119.12 g/mol). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or CH_3CN , as well as cleavage of the pyridazine ring.

Chemical Reactivity and Potential Applications

The chemical reactivity of **6-Methylpyridazine-3-carbonitrile** is largely dictated by the pyridazine ring and the nitrile functional group.

Reactivity of the Pyridazine Ring: The pyridazine ring is a π -deficient system, which makes it susceptible to nucleophilic attack. The electron-withdrawing nature of the two adjacent nitrogen atoms influences the reactivity of the substituents on the ring.

Reactivity of the Nitrile Group: The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. The electron-withdrawing character of the pyridazine ring

enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to nitriles on less electron-poor aromatic systems.[1]

A key reaction involves the nucleophilic addition of thiols to the nitrile group. For instance, pyridazine-3-carbonitrile derivatives have been shown to react with biological thiols like glutathione and N-acetylcysteine.[1] This reactivity is significant as it suggests potential interactions with biological macromolecules, such as cysteine proteases.[1] Aromatic nitriles are known to act as inhibitors of these enzymes.[1]

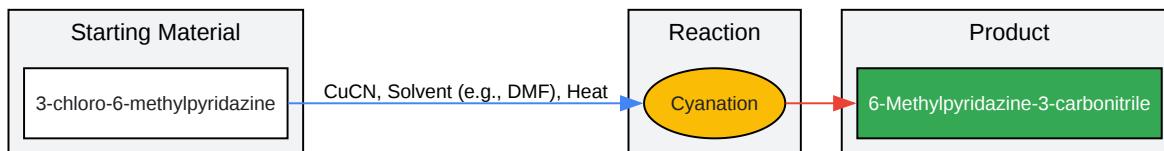
General reactivity of the nitrile group with thiols.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **6-Methylpyridazine-3-carbonitrile** are not readily available. However, a plausible synthetic route can be devised based on established chemical transformations of related compounds.

Proposed Synthesis:

A common method for the synthesis of aryl nitriles is the cyanation of an aryl halide. In this case, **6-Methylpyridazine-3-carbonitrile** could be synthesized from 3-chloro-6-methylpyridazine via a nucleophilic aromatic substitution reaction using a cyanide source, such as copper(I) cyanide (CuCN).



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Proposed synthesis of **6-Methylpyridazine-3-carbonitrile**.

General Experimental Procedure (Hypothetical):

- Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-methylpyridazine and a suitable solvent such as N,N-dimethylformamide

(DMF).

- **Addition of Reagent:** Add copper(I) cyanide to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After cooling to room temperature, the reaction mixture is typically quenched with an aqueous solution (e.g., aqueous ammonia or a solution of a complexing agent for copper) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography on silica gel or recrystallization to afford pure **6-Methylpyridazine-3-carbonitrile**.

Note: This is a generalized protocol and the specific conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized for this particular transformation.

Conclusion

6-Methylpyridazine-3-carbonitrile is a heterocyclic compound with promising potential for applications in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a solid foundation of its known and predicted physicochemical properties, spectral characteristics, and reactivity. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.

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